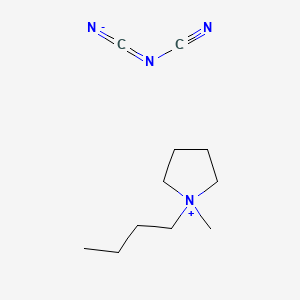

1-Butyl-1-methylpyrrolidinium dicyanamide

Description

Properties

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;cyanoiminomethylideneazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2N3/c1-3-4-7-10(2)8-5-6-9-10;3-1-5-2-4/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHLGZNUPKUZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047939 | |

| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370865-80-8 | |

| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM DICYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5558PYP9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Researcher's Guide to the Thermophysical Properties of [BMpyr][dca]

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: Understanding the Significance of [BMpyr][dca]

The ionic liquid 1-butyl-1-methylpyrrolidinium dicyanamide, commonly abbreviated as [BMpyr][dca], is a subject of increasing interest within the scientific community.[1] Its unique combination of properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of substances, makes it a compelling candidate for various applications, from electrochemical systems to green chemistry.[1][2] For researchers, particularly those in drug development and material science, a thorough understanding of its thermophysical characteristics is not merely academic—it is a prerequisite for predictable and reproducible experimental design, process optimization, and the successful formulation of novel products.

This guide provides a detailed examination of the key thermophysical data for [BMpyr][dca], moving beyond simple data reporting to explain the causality behind measurement techniques and the practical implications of the data presented. As a self-validating resource, it is designed to equip researchers with the foundational knowledge necessary to confidently incorporate this versatile ionic liquid into their work.

Core Physicochemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. These constants are critical for calculations, literature searches, and safety assessments.

| Identifier | Value | Source |

| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium;cyanoiminomethylideneazanide | [PubChem][3] |

| CAS Number | 370865-80-8 | [Sigma-Aldrich][4], [PubChem][3] |

| Molecular Formula | C11H20N4 | [IoLiTec][5], [Sigma-Aldrich][4] |

| Molecular Weight | 208.30 g/mol | [IoLiTec][5], [Sigma-Aldrich][4], [PubChem][3] |

| Melting Point | -55 °C | [IoLiTec][5], [Carl ROTH][2] |

Temperature-Dependent Thermophysical Properties: A Deeper Dive

The behavior of [BMpyr][dca] in a laboratory or industrial setting is dictated by its response to temperature changes. The following sections detail the most critical thermophysical properties, providing both quantitative data and the scientific rationale for their measurement and application.

Density (ρ)

Density, a measure of mass per unit volume, is a fundamental property that influences fluid dynamics, reaction kinetics, and formulation concentration. For instance, in a drug delivery system, density affects diffusion rates and the potential for phase separation.

Experimental Data for Pure [BMpyr][dca]

Experimental density data for pure [BMpyr][dca] has been reported over a range of temperatures.[6] These values typically show a linear decrease as temperature increases, a common behavior for liquids due to thermal expansion.

| Temperature (K) | Density (g/cm³) |

| 293.15 (20°C) | 1.023 |

| 298.15 (25°C) | 1.019 (approx.) |

| 308.15 (35°C) | 1.012 (approx.) |

| 318.15 (45°C) | 1.005 (approx.) |

| 328.15 (55°C) | 0.998 (approx.) |

| 333.15 (60°C) | 0.994 (approx.) |

| 343.15 (70°C) | 0.987 (approx.) |

Note: Approximate values are interpolated from graphical data and polynomial fits presented in the literature.[6][7]

Protocol Spotlight: Vibrating Tube Densitometry

A high-precision and widely accepted method for measuring the density of ionic liquids is vibrating tube densitometry.

Causality in the Protocol:

-

Self-Validation: The protocol's integrity relies on a two-point calibration. Calibration with materials of well-established densities, such as dry air and ultrapure water, ensures the instrument's response is accurate across a range of densities. This step is crucial for establishing the trustworthiness of the measurements.

-

Sample Purity: The sample must be rigorously dried under vacuum. Water is a common impurity in hygroscopic ionic liquids and its presence would artificially lower the measured density. This step ensures the data reflects the properties of the pure ionic liquid.

-

Thermal Equilibrium: Allowing the sample to thermally equilibrate within the instrument at each target temperature is non-negotiable. Density is highly sensitive to temperature; failing to achieve equilibrium will result in significant measurement errors.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the densitometer (e.g., an Anton Paar DMA series) at atmospheric pressure using dry air and degassed, ultrapure water.

-

Sample Preparation: Dry the [BMpyr][dca] sample under high vacuum at a moderate temperature (e.g., 70-80 °C) for at least 24 hours to remove volatile impurities, primarily water.

-

Sample Injection: Carefully inject the dried sample into the measurement cell, ensuring no air bubbles are introduced. Bubbles will cause erroneous, lower-density readings.

-

Thermal Equilibration: Set the desired temperature and allow the system to stabilize. This is typically indicated by a stable density reading over several minutes.

-

Data Acquisition: Record the density measurement. For robust data, perform measurements in triplicate at each temperature point.

-

Temperature Sweep: Increment the temperature to the next setpoint and repeat steps 4 and 5. It is advisable to take measurements over the intended working temperature range.[8]

Viscosity (η)

Viscosity measures a fluid's resistance to flow. In the context of drug development, it is a critical parameter influencing everything from the ease of pumping and mixing during manufacturing to the injection force of a parenteral formulation and the dissolution rate of an active pharmaceutical ingredient. [BMpyr][dca] is characterized as a Newtonian fluid, meaning its viscosity is independent of the shear rate.[7][9]

Experimental Data for Pure [BMpyr][dca]

The viscosity of ionic liquids is highly dependent on temperature, decreasing exponentially as temperature rises. This relationship is often modeled by the Vogel–Fulcher–Tammann (VFT) equation.[6][10]

| Temperature (K) | Dynamic Viscosity (mPa·s or cP) |

| 293.15 (20°C) | 46.4 |

| 298.15 (25°C) | 36.8 (approx.) |

| 313.15 (40°C) | 20.9 (approx.) |

| 328.15 (55°C) | 13.2 (approx.) |

| 343.15 (70°C) | 9.0 (approx.) |

Note: Approximate values are interpolated from graphical data and VFT fits presented in the literature.[2][6]

Protocol Spotlight: Rotational Viscometry

Rotational viscometers are versatile instruments for characterizing the flow behavior of liquids like [BMpyr][dca].

Causality in the Protocol:

-

Spindle Geometry: The choice of spindle geometry (e.g., cone-and-plate or concentric cylinder) is dictated by the sample volume and expected viscosity range. This choice directly impacts the shear field applied to the sample, and consistency is key for reproducible results.

-

Inert Atmosphere: Performing measurements under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial. This prevents the absorption of atmospheric moisture, which can significantly decrease the viscosity of the ionic liquid and invalidate the results.

-

Shear Rate Sweep: Although [BMpyr][dca] is Newtonian, performing a shear rate sweep is a self-validating step. A consistent viscosity reading across a range of shear rates confirms Newtonian behavior and provides confidence in the reported value.

Step-by-Step Methodology:

-

Instrument Setup: Select the appropriate spindle and install it on the viscometer.

-

Sample Loading: Place a precise volume of the dried [BMpyr][dca] sample onto the plate or into the cup.

-

Environmental Control: Enclose the measurement geometry and purge with a dry, inert gas.

-

Thermal Equilibration: Set the desired temperature and allow the sample and the instrument geometry to reach thermal equilibrium.

-

Measurement: Begin the measurement at a defined shear rate or perform a sweep across a range of shear rates.

-

Data Recording: Record the viscosity, shear rate, and temperature.

-

Cleaning: Thoroughly clean the spindle and plate/cup with an appropriate solvent before the next measurement.

Heat Capacity (Cp)

Molar isobaric heat capacity (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure. This property is vital for any process involving heat transfer. In drug development, it is essential for thermal hazard assessment, designing crystallization processes, and modeling the thermal behavior of formulations during storage and transport.

Experimental Data for Pure [BMpyr][dca]

Heat capacity for [BMpyr][dca] has been measured across a range of temperatures, typically showing a slight increase with temperature.[6]

| Temperature (K) | Molar Isobaric Heat Capacity (J·mol⁻¹·K⁻¹) |

| 293.15 (20°C) | 415 (approx.) |

| 298.15 (25°C) | 420 (approx.) |

| 313.15 (40°C) | 430 (approx.) |

| 323.15 (50°C) | 435 (approx.) |

| 333.15 (60°C) | 440 (approx.) |

Note: Approximate values are interpolated from polynomial fits presented in the literature.[6]

Protocol Spotlight: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold standard for measuring the heat capacity of materials like ionic liquids.

Causality in the Protocol:

-

Hermetic Pans: Using hermetically sealed sample pans is mandatory. This prevents any mass loss due to the evaporation of trace volatiles at elevated temperatures, which would lead to an inaccurate heat capacity measurement.

-

Three-Step Method: The "three-step" method is a self-validating approach. It involves running a baseline (empty pan), a standard with a known heat capacity (like sapphire), and finally the sample. By subtracting the baseline from both the standard and the sample runs, instrumental artifacts are canceled out, leading to a highly trustworthy measurement.

-

Heating Rate: The choice of heating rate (e.g., 10 K/min) is a balance between signal sensitivity and thermal lag. A consistent heating rate across all three runs (baseline, standard, sample) is critical for accurate results.

Step-by-Step Methodology:

-

Baseline Run: Place an empty, hermetically sealed aluminum pan in the sample position and an identical empty pan in the reference position. Run the desired temperature program (e.g., from 283.15 K to 343.15 K at 10 K/min).

-

Standard Run: Place a sapphire standard of known mass in the sample pan and run the exact same temperature program.

-

Sample Preparation: Accurately weigh a small amount of dried [BMpyr][dca] into a new hermetic pan and seal it.

-

Sample Run: Replace the sapphire standard with the sample pan and run the identical temperature program for a third time.

-

Calculation: Use the instrument's software to calculate the heat capacity of the sample based on the heat flow differences between the three runs.

Visualizing Experimental Logic and Property Relationships

To better understand the interplay of experimental procedures and the resulting data, the following diagrams illustrate the logical flow of a thermophysical property characterization campaign and the relationships between key properties.

Caption: Workflow for thermophysical property characterization.

Caption: Interrelation of thermophysical properties.

Conclusion

The thermophysical data and protocols presented in this guide offer a robust foundation for researchers working with 1-butyl-1-methylpyrrolidinium dicyanamide. The emphasis on the causality behind experimental choices—from rigorous sample drying to the use of self-validating measurement techniques—is designed to foster scientific integrity and ensure the generation of high-quality, reliable data. By understanding not just the what but the why of these properties, scientists and drug development professionals can better predict the behavior of [BMpyr][dca] in their specific applications, accelerating innovation and ensuring the success of their research endeavors.

References

-

Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data.[Link]

-

Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data.[Link]

-

1-Butyl-1-methylpyrrolidinium dicyanamide. Chem-Impex.[Link]

-

(PDF) Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. ResearchGate.[Link]

-

1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g. Carl ROTH.[Link]

-

1-Butyl-1-methylpyrrolidinium dicyanamide, >98%. IoLiTec.[Link]

-

(PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate.[Link]

-

1-Butyl-1-methylpyrrolidinium dicyanamide | C11H20N4. PubChem, National Center for Biotechnology Information.[Link]

-

(Request PDF) Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. ResearchGate.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g, CAS No. 370865-80-8 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. 1-Butyl-1-methylpyrrolidinium dicyanamide | C11H20N4 | CID 16213711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-Butyl-1-methylpyrrolidinium dicyanamide, >98% | IoLiTec [iolitec.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Butyl-1-methylpyrrolidinium dicyanamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the ionic liquid 1-Butyl-1-methylpyrrolidinium dicyanamide (CAS: 370865-80-8). It delves into its core physicochemical properties, synthesis, and potential applications, with a focus on providing practical, field-proven insights.

Introduction: A Profile of a Versatile Ionic Liquid

1-Butyl-1-methylpyrrolidinium dicyanamide, often abbreviated as [BMPyrr][DCA], is a room-temperature ionic liquid (RTIL) that has garnered significant interest due to its unique combination of properties.[1] As with many ionic liquids, its structure, consisting of a 1-butyl-1-methylpyrrolidinium cation and a dicyanamide anion, imparts characteristics such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of substances.[2] These attributes make it a compelling alternative to volatile and often problematic organic solvents in various scientific and industrial applications.[2]

The dicyanamide anion is particularly noteworthy for contributing to the low viscosity and high thermal stability of the ionic liquids that contain it.[3] Furthermore, toxicological studies have suggested that [BMPyrr][DCA] exhibits lower toxicity compared to some other ionic liquids, such as those based on the 1-butyl-3-methylimidazolium ([Bmim]) cation.[3] This combination of favorable thermophysical properties and a better safety profile positions [BMPyrr][DCA] as a promising candidate for applications in electrochemistry, catalysis, and as a specialized solvent, including potential uses in the pharmaceutical sciences.[4]

Physicochemical Properties

The utility of 1-Butyl-1-methylpyrrolidinium dicyanamide in any application is fundamentally governed by its physicochemical properties. A summary of these key characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 370865-80-8 | [5] |

| Molecular Formula | C₁₁H₂₀N₄ | [5][6] |

| Molecular Weight | 208.30 g/mol | [5][6] |

| Appearance | Light orange or yellow to orange liquid | [3][7] |

| Melting Point | -55 °C | [2] |

| Density | 1.023 g/cm³ (at 20 °C) | [2] |

| Viscosity | 46.4 cP (at 20 °C) | [2] |

| Conductivity | 10.83 mS/cm (at 30 °C) | [2] |

| Thermal Stability | Discoloration observed >80 °C | [2] |

| Refractive Index | Reported from T = (293.15 to 343.15) K | [4][8] |

| Molar Isobaric Heat Capacity | Reported from T = (293.15 to 333.15) K | [4][8] |

Synthesis of 1-Butyl-1-methylpyrrolidinium dicyanamide: A Step-by-Step Protocol

The synthesis of 1-Butyl-1-methylpyrrolidinium dicyanamide typically follows a two-step process involving the quaternization of 1-methylpyrrolidine followed by an anion exchange reaction. The following protocol is a synthesized methodology based on common procedures for preparing pyrrolidinium-based ionic liquids.[9]

Step 1: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPyrr]Br)

This initial step involves the quaternization of 1-methylpyrrolidine with 1-bromobutane. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the pyrrolidine attacks the electrophilic carbon of the 1-bromobutane, forming the quaternary ammonium salt.

-

Materials:

-

1-methylpyrrolidine

-

1-bromobutane

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-methylpyrrolidine in acetonitrile.

-

Add a slight molar excess of 1-bromobutane to the solution.

-

Stir the mixture vigorously at room temperature and then heat to reflux. The reaction is typically carried out overnight to ensure completion.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. This will likely leave a yellowish solid product.

-

Wash the solid product with diethyl ether to remove any unreacted starting materials.

-

Filter the white solid product and dry under vacuum.

-

Characterize the resulting 1-butyl-1-methylpyrrolidinium bromide using techniques such as ¹H NMR spectroscopy to confirm its structure.[9]

-

Step 2: Anion Exchange to form 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA])

The second step is a metathesis reaction where the bromide anion of the synthesized salt is exchanged for the dicyanamide anion. This is typically achieved by reacting the bromide salt with a dicyanamide salt, such as sodium or silver dicyanamide.

-

Materials:

-

1-Butyl-1-methylpyrrolidinium bromide ([BMPyrr]Br)

-

Sodium dicyanamide (Na[N(CN)₂]) or Silver dicyanamide (Ag[N(CN)₂])

-

Dichloromethane (or another suitable organic solvent)

-

Deionized water

-

Separatory funnel

-

-

Procedure:

-

Dissolve the synthesized [BMPyrr]Br in dichloromethane.

-

In a separate vessel, prepare a solution of sodium dicyanamide in deionized water.

-

Combine the two solutions in a separatory funnel and stir vigorously for several hours at room temperature to facilitate the anion exchange.

-

Allow the layers to separate. The organic phase will contain the desired ionic liquid, [BMPyrr][DCA]. The aqueous phase will contain the sodium bromide byproduct.

-

Separate the organic layer and wash it multiple times with deionized water to remove any remaining halide impurities.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

The final product, 1-Butyl-1-methylpyrrolidinium dicyanamide, should be dried under high vacuum to remove any residual water and solvent.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-Butyl-1-methylpyrrolidinium dicyanamide.

Key Applications and Methodologies

The unique properties of [BMPyrr][DCA] make it suitable for a range of applications. Its potential as a solvent in organic synthesis and its utility in electrochemical systems are particularly notable.

Application in Electrochemistry: A Medium for Metal Deposition

Pyrrolidinium-based ionic liquids are known for their high ionic conductivity and wide electrochemical windows, making them excellent electrolytes for various electrochemical applications, including metal deposition and energy storage.[10] The use of [BMPyrr][DCA] as a medium for the electrodeposition of metals like gold and palladium has been explored.[5]

Experimental Protocol: Electrodeposition of a Thin Metal Film

This protocol outlines a general procedure for the electrodeposition of a metal from a [BMPyrr][DCA]-based electrolyte.

-

Objective: To deposit a thin, uniform film of a target metal onto a conductive substrate.

-

Materials:

-

1-Butyl-1-methylpyrrolidinium dicyanamide (as the electrolyte)

-

A salt of the metal to be deposited (e.g., AuCl₃, PdCl₂)

-

A three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Potentiostat/Galvanostat

-

-

Procedure:

-

Electrolyte Preparation: Dissolve a specific concentration of the metal salt in [BMPyrr][DCA]. Gentle heating and stirring may be required to ensure complete dissolution.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the electrodes are properly immersed and positioned.

-

Cyclic Voltammetry (CV): Perform an initial CV scan to determine the reduction potential of the metal ion in the ionic liquid. This provides crucial information about the deposition voltage.

-

Chronoamperometry or Chronopotentiometry: Apply a constant potential (chronoamperometry) or current (chronopotentiometry) to the working electrode to initiate the deposition process. The choice of potential or current will be guided by the CV results.

-

Deposition: Continue the deposition for a predetermined amount of time to achieve the desired film thickness.

-

Post-Deposition Analysis: After deposition, carefully remove the working electrode, rinse it with a suitable solvent (e.g., acetonitrile) to remove residual ionic liquid, and dry it.

-

Characterization: Analyze the deposited film using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and electrochemical methods to assess the film's properties.

-

Potential in Drug Development: Enhancing Solubility

While direct applications in drug development are still emerging, the excellent solvency of [BMPyrr][DCA] for a wide range of compounds suggests its potential for addressing challenges with poorly soluble active pharmaceutical ingredients (APIs).[2] Ionic liquids can act as novel formulation media or as solvents in the synthesis and purification of drug molecules.

Safety and Handling

As with any chemical, proper safety precautions are essential when working with 1-Butyl-1-methylpyrrolidinium dicyanamide.

-

Hazard Classifications: It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][11] It may also cause respiratory irritation.[6][11][12]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.[5] Work in a well-ventilated area or a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or spray.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible liquid.[5]

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[11][12] Do not empty into drains.[12]

Conclusion

1-Butyl-1-methylpyrrolidinium dicyanamide is a versatile ionic liquid with a compelling set of properties that make it a valuable tool for researchers and scientists. Its low viscosity, good thermal stability, and favorable toxicological profile compared to some other ionic liquids are significant advantages. While its applications in electrochemistry and as a solvent are well-documented, its potential in areas like drug development is an exciting frontier for future research. This guide provides a solid foundation for understanding and utilizing this promising ionic liquid in a variety of scientific endeavors.

References

-

(PDF) Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H 2 O Mixtures - ResearchGate. (2025, August 10). Retrieved from [Link]

-

1-Butyl-1-methyl-pyrrolidinium-dicyanamide (BMPyrr DCA), 25 g - Techmate. Retrieved from [Link]

-

Leveraging Imidazolium/Pyrrolidinium [Dicyanamide] Ionic Liquids to Enhance the Low-Temperature Behavior of γ-Butyrolactone | The Journal of Physical Chemistry B - ACS Publications. (2025, April 24). Retrieved from [Link]

-

1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g - Carl ROTH. Retrieved from [Link]

-

1-Butyl-1-methylpyrrolidinium dicyanamide | C11H20N4 | CID 16213711 - PubChem. Retrieved from [Link]

-

Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems | Journal of Chemical & Engineering Data - ACS Publications. (2024, July 22). Retrieved from [Link]

-

Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide - Carl ROTH. (2025, March 31). Retrieved from [Link]

-

Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols | Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]

-

Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Mutual Solubility of Aromatic Hydrocarbons in Pyrrolidinium and Ammonium-Based Ionic Liquids and Its Modeling Using the Cubic-Plus-Association (CPA) Equation of State - ResearchGate. (2017, January 10). Retrieved from [Link]

-

Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications - ACS Publications. (2016, December 21). Retrieved from [Link]

-

Structure and Properties of High Stability Geminal Dicationic Ionic Liquids. Retrieved from [Link]

-

Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids | Inorganic Chemistry - ACS Publications. (2023, October 23). Retrieved from [Link]

Sources

- 1. DSpace [dr.lib.iastate.edu]

- 2. 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g, CAS No. 370865-80-8 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-丁基-1-甲基吡咯烷二腈胺盐 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 1-Butyl-1-methylpyrrolidinium dicyanamide | C11H20N4 | CID 16213711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iolitec.de [iolitec.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iolitec.de [iolitec.de]

- 12. carlroth.com [carlroth.com]

A Technical Guide to the Thermal Stability of 1-Butyl-1-methylpyrrolidinium Dicyanamide ([BMPyrr][DCA])

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Thermal Stability in Advanced Applications

1-Butyl-1-methylpyrrolidinium dicyanamide, hereafter referred to as [BMPyrr][DCA], is a prominent member of the ionic liquids (ILs) class of materials. Composed entirely of ions, these salts exhibit melting points below 100°C, granting them a unique set of properties including negligible vapor pressure, high ionic conductivity, and significant thermal stability. These characteristics make them highly attractive for a range of applications, from electrochemical systems to their emerging use as novel solvents and formulation agents in the pharmaceutical industry.[1]

For researchers, process chemists, and drug development professionals, a comprehensive understanding of an IL's thermal stability is not merely an academic exercise; it is a critical prerequisite for safe and effective implementation. The thermal decomposition threshold dictates the maximum operating temperature of a process, ensures the material's integrity during storage and handling, and prevents the formation of potentially hazardous degradation byproducts. This guide provides an in-depth analysis of the thermal stability of [BMPyrr][DCA], detailing the theoretical underpinnings, robust experimental protocols for its assessment, and an interpretation of the resulting data.

Foundational Principles: What Governs the Thermal Stability of an Ionic Liquid?

The thermal stability of an ionic liquid is intrinsically linked to the molecular structure of its constituent cation and anion. It is the temperature at which the compound begins to undergo irreversible chemical decomposition. For [BMPyrr][DCA], the key components are the 1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺) cation and the dicyanamide ([DCA]⁻) anion.

-

The Dominant Role of the Anion: In the majority of ionic liquids, the anion's nature is the primary determinant of thermal stability.[2] The stability is influenced by the anion's nucleophilicity and basicity. Highly nucleophilic anions can attack the cation, initiating decomposition pathways at lower temperatures. The dicyanamide anion is recognized for imparting not only low viscosity but also relatively high thermal stability to ionic liquids.[3]

-

The Influence of the Cation: The cation's structure provides a secondary, yet significant, influence. For pyrrolidinium-based ILs, stability is generally robust.[4] However, factors such as the length of the alkyl chains can modulate this stability; typically, longer alkyl chains can slightly decrease thermal stability due to an increased propensity for elimination reactions.[5]

-

Purity and Extraneous Factors: The presence of impurities, particularly water and halides (e.g., chloride, bromide) leftover from synthesis, can drastically reduce the observed thermal stability of an IL. Therefore, rigorous purification and characterization are essential for obtaining reliable thermal data.

The interplay of these factors is best visualized as a logical relationship.

The Limitations of Dynamic TGA and the Importance of Isothermal Studies

While dynamic TGA is excellent for screening and comparison, it can overestimate the long-term operational stability of an IL. Decomposition can occur at temperatures significantly below the T_onset determined from a fast heating ramp, albeit at a much slower rate. [2][6]For applications requiring prolonged use at elevated temperatures, isothermal TGA is the self-validating system.

Isothermal TGA Protocol: In this method, the sample is rapidly heated to a specific temperature below T_onset and held there for an extended period (e.g., 10-24 hours) while the mass loss is continuously monitored. This provides a direct measure of the decomposition rate at a constant temperature, allowing for a more realistic determination of the Maximum Operating Temperature (MOT).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as phase transitions (melting, glass transition) and to characterize the energetics of decomposition (whether it is endothermic or exothermic).

Experimental Protocol: DSC

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 3–5 mg of high-purity, dry [BMPyrr][DCA] in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Atmosphere Control: Maintain a constant inert atmosphere (nitrogen or argon) with a flow rate of 20–50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -90 °C).

-

Ramp the temperature to a point beyond the decomposition temperature (e.g., 450 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Analyze the curve for endothermic or exothermic peaks corresponding to thermal events.

Thermal Properties of [BMPyrr][DCA]

Data from multiple studies indicate that pyrrolidinium-based ionic liquids exhibit high thermal stability. [4]The dicyanamide anion also contributes favorably to this property. [3]While specific TGA/DSC data for [BMPyrr][DCA] is distributed across various studies focusing on thermophysical properties, a consistent picture of its stability emerges. [7][8] Data Summary:

The table below summarizes typical thermal properties for [BMPyrr][DCA] and related compounds, compiled from the scientific literature. It is important to note that absolute values can vary slightly based on the purity of the sample and the specific experimental conditions (e.g., heating rate) used.

| Ionic Liquid | Anion | Cation | T_onset (°C) (Typical) | T_d (°C) (Typical) | Reference Source |

| [BMPyrr][DCA] | Dicyanamide | Pyrrolidinium | ~350 - 400 | > 400 | General stability range for this IL class [9] |

| [C₄MPyr][Br] (related cation) | Bromide | Pyrrolidinium | ~260-280 | ~295 | Illustrates anion effect on stability [10] |

| [C₄C₁pyr][NTf₂] (related cation) | NTf₂⁻ | Pyrrolidinium | ~490-500 | - | Illustrates high stability of NTf₂ anion [4] |

| Imidazolium-based [DCA] ILs | Dicyanamide | Imidazolium | ~300 - 400 | - | Comparison with different cation core [2] |

Decomposition Mechanism: For ionic liquids with cyano-functionalized anions like dicyanamide, thermal decomposition is believed to occur primarily through two competitive pathways:[11]

-

Dealkylation (S_N2 attack): The dicyanamide anion acts as a nucleophile, attacking one of the alkyl groups (e.g., the butyl group) on the pyrrolidinium cation.

-

Deprotonation (E2 elimination): The anion acts as a base, abstracting a proton from the cation, leading to the formation of an alkene and a neutral amine.

The specific products formed depend on the precise conditions, but these pathways represent the most probable initial steps of thermal degradation.

Conclusion and Professional Recommendations

1-Butyl-1-methylpyrrolidinium dicyanamide is a thermally robust ionic liquid, with a decomposition onset temperature generally reported in the range of 350-400 °C under inert conditions. This high stability makes it a suitable candidate for various applications that may involve heating.

Key Recommendations for Professionals:

-

Verify Purity: Always use [BMPyrr][DCA] of the highest possible purity (≥98%), with low water and halide content, to ensure that thermal stability is not compromised. [12][13][14][15][16]* Rely on Isothermal Data for Process Design: For applications requiring long-term heating, do not rely solely on the T_onset from dynamic TGA. Conduct isothermal TGA experiments at your intended operating temperature to confirm long-term stability and define a safe operational window.

-

Consider the Atmosphere: The stability of [BMPyrr][DCA] will be lower under an oxidative atmosphere (air) compared to an inert atmosphere (nitrogen, argon). Process conditions should reflect this.

-

Safety First: Although ILs have low vapor pressure, their decomposition products can be volatile and potentially hazardous. All thermal analyses and high-temperature applications should be conducted in well-ventilated areas. Consult the Safety Data Sheet (SDS) for detailed handling information. [13][14][15] The continued investigation into the subtle structural influences on IL stability and a deeper analysis of decomposition product profiles will further enable the rational design and safe implementation of these remarkable materials in next-generation technologies.

References

-

F.J.V. Santos, C.S.M.F. Costa, F. L. M. Santos, J. M. S. S. Esperança, L. P. N. Rebelo, J. M. M. Araújo. (n.d.). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H 2 O Mixtures. ResearchGate. [Link]

-

Nurul Hidayah Azeman, Nurul Soraya Kamal, Mohamed K. Hadj-Kali. (2022). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. National Center for Biotechnology Information. [Link]

-

Ana B. Pereiro, Ana Corvo, Ana F. Santos, Eugénio J. Pires, João M. N. A. Fareleira, Isabel M. Marrucho, Luís M. N. B. F. Santos. (n.d.). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. ResearchGate. [Link]

-

Gordana R. Jovanović-Šestak, Milan M. Seferović, Mirjana Lj. Kijevčanin, Ivona R. Radović, Slobodan P. Šerbanović. (n.d.). Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures. ResearchGate. [Link]

-

Chao-Ying Fan, Ming-Lan Li, Xiao-Xian Huang, Jing-Wen Wang, Xiao-Qian Yao, Zong-Zhang Lin. (2020). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]

-

Mikhail A. Telyashev, Ilgiz R. Ramazanov, Eric A. Vasil’ev, Mikhail N. Rodionov, Alexey V. Kruchinin, Vladimir A. Zaichenko, Boris N. Solomonov. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. Carl ROTH. [Link]

-

Anja Mudring, Kevin J. B. Liew, Oleg Kostko, Musahid Ahmed. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. ACS Publications. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. Carl ROTH. [Link]

-

Urszula Domańska, Maciej Zawadzki, Mariola K. Kozłowska. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Publications. [Link]

-

Maddalena S. T. Morin, Martina B. H. Johansson, Salar M. K. Jahromi, C. E. S. Bernardes, K. J. M. Bishop. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. National Center for Biotechnology Information. [Link]

-

Urszula Domańska, Maciej Zawadzki. (n.d.). Physicochemical and thermodynamic study on aqueous solutions of dicyanamide - Based ionic liquids. ResearchGate. [Link]

-

Carl ROTH. (n.d.). 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g. Carl ROTH. [Link]

Sources

- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]

- 6. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1-Butyl-1-methylpyrrolidinium dicyanamide = 97.0 T 370865-80-8 [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. iolitec.de [iolitec.de]

- 16. 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g, CAS No. 370865-80-8 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Dicyanamide

This in-depth technical guide provides a comprehensive overview of the density and viscosity of the ionic liquid 1-Butyl-1-methylpyrrolidinium dicyanamide, often abbreviated as [BMPyrr][DCA]. This document is intended for researchers, scientists, and professionals in drug development and other industrial fields who require a thorough understanding of the physical characteristics of this promising ionic liquid. [BMPyrr][DCA] is recognized for its potential in various applications, including as a solvent in electrochemical systems and in absorption refrigeration cycles.[1][2]

Introduction to 1-Butyl-1-methylpyrrolidinium Dicyanamide

1-Butyl-1-methylpyrrolidinium dicyanamide is a pyrrolidinium-based ionic liquid that is notable for its stability in both air and water. Its wide potential range makes it a subject of interest for electrochemical applications. The dicyanamide anion contributes to the low viscosity and high thermal stability of ionic liquids.[1] Understanding its fundamental physical properties, such as density and viscosity, is crucial for its practical application and for the design of processes that utilize it.

Physicochemical Data of [BMPyrr][DCA]

The density and viscosity of [BMPyrr][DCA] are key parameters that vary with temperature. The following table summarizes experimental data for the pure ionic liquid.

| Temperature (K) | Temperature (°C) | Density (g/cm³) | Viscosity (cP) |

| 293.15 | 20 | 1.023 | 46.4 |

| 298.15 | 25 | - | - |

| 303.15 | 30 | - | - |

| 308.15 | 35 | - | - |

| 313.15 | 40 | - | - |

| 318.15 | 45 | - | - |

| 323.15 | 50 | - | - |

| 328.15 | 55 | - | - |

| 333.15 | 60 | - | - |

| 338.15 | 65 | - | - |

| 343.15 | 70 | - | - |

Experimental Determination of Density and Viscosity

Accurate measurement of density and viscosity is paramount for the reliable application of ionic liquids. The following protocols outline standard methodologies for these determinations.

Density Measurement Protocol

The density of ionic liquids is commonly determined using a vibrating tube densimeter.[6][7][8] This method offers high accuracy and requires a small sample volume.

Principle: The principle of this method is based on measuring the change in the resonant frequency of a U-shaped vibrating tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

Step-by-Step Methodology:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, over the desired temperature range. This calibration establishes the instrument constants.

-

Sample Preparation: The [BMPyrr][DCA] sample is degassed to remove any dissolved gases that could affect the density measurement. Given its stability, this can often be achieved by placing the sample under a vacuum for a specified period.

-

Temperature Control: The vibrating tube is housed in a thermostatically controlled chamber to maintain a precise and stable temperature throughout the measurement.

-

Measurement: The degassed sample is introduced into the vibrating tube. Once the temperature has stabilized, the resonant frequency of the tube is measured.

-

Calculation: The density of the sample is calculated from the measured resonant frequency using the calibration constants.

-

Replication: The measurement is typically repeated multiple times to ensure reproducibility and to calculate an average value and standard deviation.

Viscosity Measurement Protocol

The viscosity of ionic liquids can be determined using a capillary viscometer, such as an Ubbelohde viscometer, or a rotational rheometer.[6][7][8]

Principle (Ubbelohde Viscometer): This method relies on measuring the time it takes for a fixed volume of the liquid to flow through a calibrated capillary under the influence of gravity. The viscosity is then calculated using the Hagen-Poiseuille equation.

Step-by-Step Methodology:

-

Instrument Calibration: The viscometer is calibrated using a standard of known viscosity.

-

Sample Loading: A precise volume of the degassed [BMPyrr][DCA] sample is loaded into the viscometer.

-

Thermal Equilibration: The viscometer is placed in a transparent, thermostatically controlled bath to allow the sample to reach the desired temperature.

-

Flow Time Measurement: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid meniscus to pass between two marked points on the capillary is measured accurately.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Multiple Readings: Several readings are taken to ensure the data's reliability.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the density and viscosity of an ionic liquid.

Caption: Experimental workflow for determining the density and viscosity of [BMPyrr][DCA].

Structure-Property Relationships

The molecular structure of an ionic liquid dictates its physical properties. The relatively low viscosity of dicyanamide-based ionic liquids can be attributed to the charge delocalization and the flexibility of the anion.

Caption: Influence of ionic structure on the physical properties of [BMPyrr][DCA].

Conclusion

The density and viscosity of 1-Butyl-1-methylpyrrolidinium dicyanamide are fundamental properties that are critical for its application in various scientific and industrial fields. This guide has provided a summary of available data, detailed experimental protocols for their measurement, and an insight into the structure-property relationships. The methodologies described herein represent robust and reliable approaches for characterizing this and other ionic liquids, ensuring data integrity for research and development activities.

References

-

(PDF) Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H 2 O Mixtures - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures | Journal of Chemical & Engineering Data. (2015, November 30). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures | Request PDF. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

-

1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

-

Prediction of Refractive Index of 1-Butyl-1- Methylpyrrolidinium Dicyanamide and Water Ionic Liquid Mixture - AIP Publishing. (n.d.). AIP Publishing. Retrieved January 24, 2026, from [Link]

-

Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols | Request PDF. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols | Journal of Chemical & Engineering Data. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Densities and Viscosities of Ionic Liquid with Organic Solvents - MDPI. (2020, November 24). MDPI. Retrieved January 24, 2026, from [Link]

-

Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length | Journal of Chemical & Engineering Data. (2021, March 8). ACS Publications. Retrieved January 24, 2026, from [Link]

-

(PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents - ResearchGate. (2025, October 15). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Density Prediction of Ionic Liquids at Different Temperatures Using the Average Free Volume Model - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Density and viscosity of several pure and water-saturated ionic liquids - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

1-Butyl-1-methyl-pyrrolidinium-dicyanamide (BMPyrr DCA), 25 g - Techmate. (n.d.). Techmate. Retrieved January 24, 2026, from [Link]

-

Leveraging Imidazolium/Pyrrolidinium [Dicyanamide] Ionic Liquids to Enhance the Low-Temperature Behavior of γ-Butyrolactone | The Journal of Physical Chemistry B. (2025, April 24). ACS Publications. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g, CAS No. 370865-80-8 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Ionic conductivity of pure [BMpyr][dca].

An In-Depth Technical Guide to the Ionic Conductivity of Pure 1-Butyl-1-methylpyrrolidinium Dicyanamide ([BMpyr][dca])

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ionic conductivity of pure 1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca]), a prominent room-temperature ionic liquid (IL). The document delves into the theoretical underpinnings of ion transport in this material, the experimental methodologies for its precise measurement, and the critical influence of purity on its conductive properties. By synthesizing fundamental principles with practical, field-proven insights, this guide serves as an essential resource for researchers and professionals working with ionic liquids in diverse applications, from electrochemical devices to advanced pharmaceutical formulations.

Introduction: The Significance of [BMpyr][dca]

1-Butyl-1-methylpyrrolidinium dicyanamide, abbreviated as [BMpyr][dca], is a member of the pyrrolidinium-based ionic liquids, a class of materials lauded for their favorable electrochemical and thermal stability.[1] Ionic liquids are, by definition, salts with melting points below 100°C, and their entirely ionic constitution imparts a unique set of properties, including negligible vapor pressure, low flammability, and high thermal stability.[1] The dicyanamide ([dca]⁻) anion, in particular, contributes to the low viscosity and high conductivity of the resulting IL.[2] These characteristics make [BMpyr][dca] a highly attractive candidate for applications requiring efficient ion transport, such as in advanced battery electrolytes, supercapacitors, and as specialized media for chemical reactions and separations. A thorough understanding of its ionic conductivity is therefore paramount for the rational design and optimization of these technologies.

Theoretical Framework of Ionic Conduction in [BMpyr][dca]

The movement of ions in an ionic liquid is a complex process governed by the interplay of electrostatic interactions, ion size, and the availability of free volume within the liquid structure. Unlike dilute electrolyte solutions where ions move relatively independently, the high concentration of charge carriers in ILs leads to strong ion-ion correlations that significantly influence their transport properties.

The Inverse Relationship between Viscosity and Conductivity

A fundamental principle governing ion transport in ionic liquids is the inverse relationship between viscosity (η) and ionic conductivity (σ). Lower viscosity facilitates greater ion mobility, leading to higher conductivity.[2] This relationship is often qualitatively described by the Stokes-Einstein-Sutherland and Nernst-Einstein equations, which, while not perfectly predictive for the complex environment of an IL, provide a valuable conceptual framework. For [BMpyr][dca], as with many other ILs, a decrease in viscosity with increasing temperature directly corresponds to an increase in ionic conductivity.

Modeling Temperature Dependence: The Vogel-Tammann-Fulcher (VTF) Equation

The temperature dependence of transport properties in many ionic liquids, including viscosity and ionic conductivity, does not typically follow a simple Arrhenius law. Instead, it is often well-described by the empirical Vogel-Tammann-Fulcher (VTF) equation. The VTF equation accounts for the non-Arrhenius behavior observed in glass-forming liquids as they approach their glass transition temperature.

The VTF equation for ionic conductivity (σ) can be expressed as:

σ(T) = σ₀ * exp[-B / (T - T₀)]

where:

-

σ₀ is the pre-exponential factor, representing the conductivity at infinite temperature.

-

B is a parameter related to the activation energy for ion transport.

-

T is the absolute temperature in Kelvin.

-

T₀ is the Vogel temperature or ideal glass transition temperature, at which ion mobility is considered to cease.

Experimental data for the viscosity of pure [BMpyr][dca] has been successfully fitted to the VFT equation over a temperature range of 293.15 K to 343.15 K.[3] This strong correlation with the VTF model for viscosity strongly suggests that the ionic conductivity of pure [BMpyr][dca] will also exhibit a similar temperature dependence.

Ion Transport Mechanisms in Pyrrolidinium-Based ILs

The mechanism of ion transport in pyrrolidinium-based ionic liquids is a subject of ongoing research. It is understood to involve a combination of vehicular motion, where an ion moves with its solvation shell, and structural reorganization or "hopping" mechanisms. In the latter, an ion moves from one coordination site to another as the local liquid structure fluctuates. For dicyanamide-based ILs, the delocalized negative charge on the anion can lead to weaker cation-anion interactions and thus enhanced ion mobility.

Quantitative Analysis of Physicochemical Properties

Table 1: Physicochemical Properties of Pure [BMpyr][dca]

| Property | Value | Temperature (K) | Reference |

| Density | 1.035 g/cm³ | 298.15 | [3] |

| Viscosity | 37.5 mPa·s | 298.15 | [3] |

| Refractive Index | 1.502 | 298.15 | [3] |

The temperature-dependent viscosity data from Sanchez et al. (2012) provides a strong indication of the expected trend for ionic conductivity. As the temperature increases, the viscosity of [BMpyr][dca] decreases significantly, which in turn would lead to a substantial increase in its ionic conductivity.

Experimental Determination of Ionic Conductivity: A Self-Validating Protocol

The precise and reproducible measurement of ionic conductivity is crucial for characterizing [BMpyr][dca] and ensuring its suitability for a given application. Electrochemical Impedance Spectroscopy (EIS) is the gold standard for this purpose.

The Principle of Electrochemical Impedance Spectroscopy (EIS)

EIS involves applying a small amplitude alternating voltage (or current) to the ionic liquid sample over a wide range of frequencies and measuring the resulting current (or voltage) response.[4] By analyzing the phase shift and magnitude of the response, the impedance of the system can be determined. The bulk resistance of the ionic liquid can be extracted from the impedance data, which is then used to calculate the ionic conductivity.

Step-by-Step Experimental Protocol for EIS Measurement

This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.

4.2.1. Materials and Equipment

-

High-purity [BMpyr][dca] (≥99%)

-

Conductivity cell with two parallel, inert electrodes (e.g., platinum or glassy carbon) of known geometry.

-

Potentiostat with a frequency response analyzer capable of performing EIS.

-

Temperature-controlled environment (e.g., oven, cryostat, or circulating bath).

-

Inert gas supply (e.g., Argon or Nitrogen).

-

Standard conductivity solution (e.g., aqueous KCl) for cell constant determination.

4.2.2. Experimental Workflow

Caption: Workflow for Ionic Conductivity Measurement using EIS.

-

Cell Constant Determination (Self-Validation Step):

-

Thoroughly clean and dry the conductivity cell.

-

Fill the cell with a standard solution of known conductivity (e.g., 0.1 M KCl).

-

Perform an EIS measurement at a known temperature.

-

From the measured resistance (R_std), calculate the cell constant (k_cell) using the formula: k_cell = σ_std * R_std , where σ_std is the conductivity of the standard solution.

-

Repeat this measurement to ensure reproducibility. A consistent cell constant validates the geometry of your measurement setup.

-

-

Sample Preparation and Loading:

-

Ensure the high purity of the [BMpyr][dca] sample. Impurities can significantly affect conductivity.

-

Dry the ionic liquid under vacuum to remove any residual water.

-

Under an inert atmosphere (e.g., in a glovebox), carefully fill the calibrated conductivity cell with the pure [BMpyr][dca], ensuring no air bubbles are trapped between the electrodes.

-

-

Thermal Equilibration:

-

Place the filled conductivity cell in the temperature-controlled environment.

-

Allow the sample to equilibrate at the desired temperature for a sufficient amount of time to ensure thermal uniformity.

-

-

EIS Measurement:

-

Connect the conductivity cell to the potentiostat.

-

Apply a small AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Record the impedance data. A typical Nyquist plot for a pure ionic liquid will show a semicircle at high frequencies followed by a capacitive tail at low frequencies.

-

-

Data Analysis:

-

The bulk resistance (R_bulk) of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis of the Nyquist plot. This represents the resistance of the electrolyte itself, free from electrode polarization effects.

-

-

Calculation of Ionic Conductivity:

-

Calculate the ionic conductivity (σ) of the [BMpyr][dca] sample using the measured bulk resistance and the predetermined cell constant: σ = k_cell / R_bulk .

-

-

Temperature-Dependent Measurements:

-

Repeat steps 3-6 at various temperatures to obtain a profile of ionic conductivity as a function of temperature.

-

The Critical Role of Purity: A Self-Validating System

The measured ionic conductivity of [BMpyr][dca] is highly sensitive to the presence of impurities. Therefore, ensuring the purity of the sample is a critical aspect of obtaining reliable and reproducible data.

Synthesis and Purification

A common synthetic route to [BMpyr][dca] involves a metathesis reaction between a pyrrolidinium halide (e.g., 1-butyl-1-methylpyrrolidinium bromide) and a dicyanamide salt (e.g., sodium dicyanamide).

Caption: Synthesis and Purification of [BMpyr][dca].

Subsequent purification steps are crucial to remove residual starting materials and byproducts. This typically involves washing with deionized water (if the IL is hydrophobic) or recrystallization, followed by drying under high vacuum to remove volatile impurities and water.

Common Impurities and Their Effects

-

Water: Even small amounts of water can significantly impact the physicochemical properties of ionic liquids. Water can disrupt the ionic network, leading to a decrease in viscosity and, consequently, an increase in ionic conductivity.[5] However, the presence of water can also narrow the electrochemical window of the IL, which is detrimental for many applications.

-

Halides: Residual halide ions (e.g., Br⁻ or Cl⁻) from the synthesis are common impurities. Halides can increase the viscosity and decrease the conductivity of the ionic liquid. They can also have a detrimental effect on the performance of electrochemical devices by participating in unwanted side reactions.

Self-Validating Purity: The purity of the synthesized [BMpyr][dca] should be verified using techniques such as NMR spectroscopy (for structural confirmation) and Karl Fischer titration (for water content). The absence of halide impurities can be confirmed by qualitative tests (e.g., with silver nitrate) or more quantitative methods like ion chromatography.

Conclusion

The ionic conductivity of pure 1-butyl-1-methylpyrrolidinium dicyanamide is a key parameter that dictates its performance in a wide range of advanced applications. This guide has provided a comprehensive framework for understanding and measuring this critical property. By appreciating the theoretical underpinnings of ion transport, adhering to rigorous and self-validating experimental protocols, and recognizing the paramount importance of sample purity, researchers and professionals can confidently utilize [BMpyr][dca] to its full potential. The strong correlation between viscosity and conductivity, coupled with the applicability of the Vogel-Tammann-Fulcher model, provides a robust predictive tool for the behavior of this promising ionic liquid.

References

-

Zarrougui, R., Hachicha, R., Rjab, R., Messaoudi, S., & Ghodbane, O. (2018). Physicochemical characterizations of novel dicyanamide-based ionic liquids applied as electrolytes for supercapacitors. RSC Advances, 8(54), 30849–30858. [Link]

-

Santos, F., Llovell, F., & Vega, L. F. (2016). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data, 61(1), 317–327. [Link]

-

Sanchez, L. C., Garcia-Andrade, D., Rodriguez, H., & Brennecke, J. F. (2012). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data, 57(4), 1179–1186. [Link]

-

Zhang, Y., Li, H., Liu, G., & Zhang, S. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry, 6, 85. [Link]

-

Kar, M., & Weingärtner, H. (2011). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. [Link]

-

Lasarte-Aragonés, G., & Gascón, I. (2017). Electrochemical Impedance Spectroscopy – A Tutorial. ACS Omega, 2(9), 5547–5557. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Butyl-1-methylpyrrolidinium Dicyanamide in Organic Solvents

Introduction: The Significance of [BMPyrr][DCA] and Its Solubility

1-Butyl-1-methylpyrrolidinium dicyanamide, commonly abbreviated as [BMPyrr][DCA], is a prominent member of the pyrrolidinium-based ionic liquids. Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal stability, and a wide electrochemical window. [BMPyrr][DCA], in particular, has garnered significant attention for its potential applications in diverse fields, including electrochemistry, catalysis, and as a medium for green chemical processes. Its utility in these applications is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for process design, optimization, and the development of novel applications.

This technical guide provides a comprehensive overview of the solubility of [BMPyrr][DCA] in organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific disciplines who are working with or considering the use of this versatile ionic liquid. We will delve into its physicochemical properties, present available solubility data, detail an experimental protocol for solubility determination, and explore the underlying factors governing its solubility.

Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Dicyanamide

A foundational understanding of the physicochemical properties of [BMPyrr][DCA] is essential for interpreting its solubility behavior. These properties influence its interactions with solvent molecules and provide context for its performance in various applications.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₄ | [1][2] |

| Molecular Weight | 208.30 g/mol | [1][2] |

| CAS Number | 370865-80-8 | [1] |

| Appearance | Liquid at room temperature | [2] |

| Melting Point | -55 °C | [2] |

| Density | 1.02 g/cm³ (at 20 °C) | [2] |

| Viscosity | 46 cP (at 20 °C) | [2] |

| Conductivity | 3.25 mS/cm (at 24 °C) | [2] |

Solubility of [BMPyrr][DCA] in Organic Solvents: A Data-Driven Overview

The solubility of an ionic liquid in an organic solvent is a critical parameter that dictates its utility in homogeneous catalysis, extraction processes, and as a reaction medium. The solubility is a result of the complex interplay of intermolecular forces between the ions of the IL and the solvent molecules.

While comprehensive, quantitative solubility data for [BMPyrr][DCA] across a wide spectrum of organic solvents is not extensively available in the public domain, existing research provides valuable insights into its miscibility and interactions with several solvent classes.

| Solvent Class | Solvent | Solubility/Miscibility | Key Observations & References |

| Water | H₂O | Miscible in all proportions | Studies on the thermophysical properties of [BMPyrr][DCA] and water mixtures indicate complete miscibility. The viscosity of the mixtures is highly dependent on the water molar fraction.[3][4][5] |

| Alcohols | 1-Propanol, 2-Propanol, 1-Butanol | Miscible in all proportions | Binary mixtures with these alcohols have been studied, and no phase separation was observed across the entire composition range at various temperatures. This suggests strong favorable interactions, likely hydrogen bonding between the dicyanamide anion and the hydroxyl group of the alcohol.[6] |

| Aromatic Hydrocarbons | Benzene, Toluene, Ethylbenzene | Partially Miscible (Liquid-Liquid Equilibria) | [BMPyrr][DCA] exhibits partial miscibility with aromatic hydrocarbons, leading to the formation of two liquid phases at certain compositions and temperatures. This property is exploited in liquid-liquid extraction processes.[7] |

| Lactones | γ-Butyrolactone (GBL) | Miscible | Studies on binary mixtures of [BMPyrr][DCA] and GBL show complete miscibility, with investigations into their physicochemical properties like density and viscosity across the full composition range.[8] |

| Ketones | Acetone | High (Qualitative) | While specific quantitative data is scarce, the interactions of volatile organic compounds with [BMPyrr][DCA] have been studied, suggesting significant interaction with ketones.[6] |

| Esters | Ethyl Acetate | Moderate to High (Qualitative) | Similar to ketones, direct solubility data is limited, but studies on activity coefficients at infinite dilution suggest favorable interactions. |

| Ethers | Tetrahydrofuran (THF) | Moderate (Qualitative) | The polar nature of THF suggests some degree of solubility, though likely less than with more polar solvents like alcohols. |

| Alkanes | Hexane, n-Heptane | Immiscible/Very Low | As a polar ionic liquid, [BMPyrr][DCA] is expected to have very low solubility in nonpolar alkanes.[7] |

Note: The terms "High," "Moderate," and "Low" are qualitative assessments based on the general principles of "like dissolves like" and the available literature on similar ionic liquids. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

The accurate determination of ionic liquid solubility is crucial for many applications. The following is a detailed, step-by-step methodology for determining the solubility of [BMPyrr][DCA] in an organic solvent using the synthetic (cloud point) method. This method is based on observing the temperature at which a solution of known composition becomes turbid upon cooling (indicating phase separation) or clear upon heating.

Methodology: Synthetic (Cloud Point) Method

This protocol is a self-validating system as the cloud point can be repeatedly determined for the same sample to ensure reproducibility.

1. Materials and Equipment:

- 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA]), high purity (>98%)

- Organic solvent of interest, high purity (e.g., HPLC grade)

- Analytical balance (±0.0001 g)

- Sealed glass vials or a jacketed glass cell with a magnetic stirrer

- Temperature-controlled bath (e.g., cryostat) with a calibrated temperature probe (±0.1 K)

- Light source and detector (or visual observation against a dark background)

- Magnetic stirrer and stir bar

2. Step-by-Step Protocol:

Causality Behind Experimental Choices:

-

High Purity of Components: The presence of impurities, especially water, can significantly affect the solubility of ionic liquids. Therefore, using high-purity [BMPyrr][DCA] and solvents is critical for obtaining accurate and reproducible results.

-

Sealed Vials: Prevents the evaporation of the more volatile organic solvent, which would alter the composition of the mixture and lead to erroneous solubility measurements.

-

Controlled Cooling/Heating Rate: A slow and controlled temperature change is essential to ensure that the system is close to thermodynamic equilibrium during the phase transition. Rapid temperature changes can lead to supercooling or overheating, resulting in inaccurate measurements.

-

Continuous Stirring: Ensures that the mixture is homogeneous in temperature and composition, preventing localized phase separation and promoting accurate detection of the cloud point.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of [BMPyrr][DCA] using the synthetic (cloud point) method.

Factors Influencing the Solubility of [BMPyrr][DCA]

The solubility of 1-butyl-1-methylpyrrolidinium dicyanamide in organic solvents is governed by a delicate balance of intermolecular forces. Understanding these factors provides a predictive framework for solvent selection and for tuning the properties of IL-based systems.

-

Cation and Anion Structure: The nature of both the cation ([BMPyrr]⁺) and the anion ([DCA]⁻) plays a crucial role. The butyl chain on the pyrrolidinium cation introduces some nonpolar character, which can enhance solubility in less polar solvents compared to ILs with smaller alkyl chains. The dicyanamide anion, with its two cyano groups, is a strong hydrogen bond acceptor, which promotes solubility in protic solvents like alcohols.

-

Solvent Polarity: As a general rule, "like dissolves like." [BMPyrr][DCA] is a polar ionic liquid and therefore tends to be more soluble in polar organic solvents. Solvents with high dielectric constants and dipole moments are generally better at solvating the ions and overcoming the strong electrostatic forces within the ionic liquid lattice.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor is a significant factor in the solubility of [BMPyrr][DCA]. The nitrogen atoms in the dicyanamide anion can act as hydrogen bond acceptors. Solvents like alcohols, which are strong hydrogen bond donors, can form strong interactions with the [DCA]⁻ anion, leading to high solubility.

-

Temperature: The solubility of most solids and liquids in liquids increases with temperature. For [BMPyrr][DCA], increasing the temperature provides the necessary energy to overcome the cohesive forces within the ionic liquid and promotes mixing with the solvent. This is particularly relevant for solid-liquid equilibria.